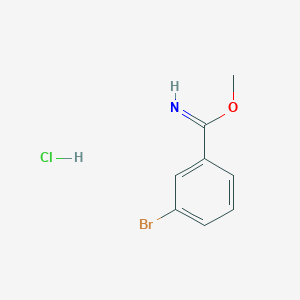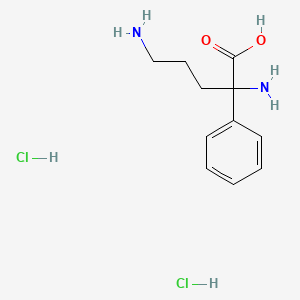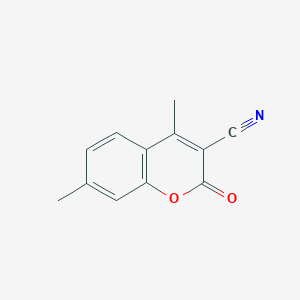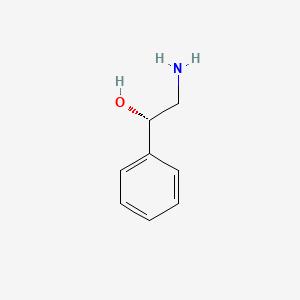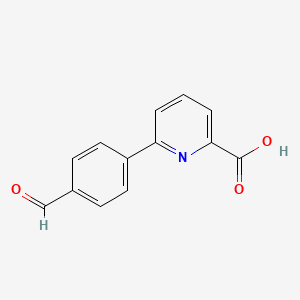
2-Methyl-3-(2-nitrophenyl)propanoic Acid
描述
2-Methyl-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methyl-3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions: 2-Methyl-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 2-Methyl-3-(2-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-3-(2-nitrophenyl)propanoic acid.
科学研究应用
2-Methyl-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new drugs with therapeutic potential, particularly in areas such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Methyl-3-(2-nitrophenyl)propanoic acid and its derivatives depends on the specific application and the target molecule. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The reduced form of the nitro group can bind to and inhibit specific enzymes, affecting metabolic pathways.
Cellular Processes: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
相似化合物的比较
2-Methyl-3-(2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Methyl-3-(4-nitrophenyl)propanoic acid: This compound has the nitro group in a different position on the phenyl ring, which can lead to different chemical reactivity and biological activity.
2-Methyl-3-(2-aminophenyl)propanoic acid:
2-Methyl-3-(2-hydroxyphenyl)propanoic acid: The hydroxy derivative, which can be synthesized by substituting the nitro group with a hydroxyl group, also exhibits unique chemical and biological properties.
Uniqueness: The specific position of the nitro group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its isomers and other related compounds.
属性
IUPAC Name |
2-methyl-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPRJZBBVQUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)


![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)
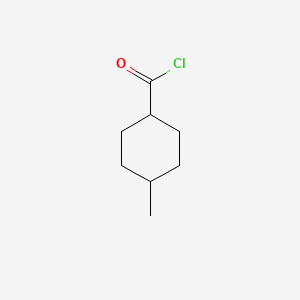
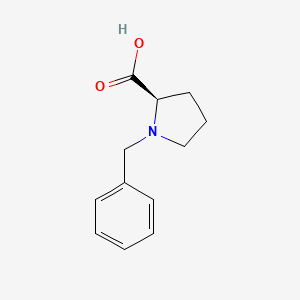
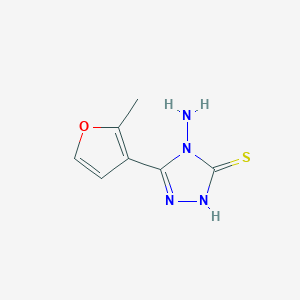
![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)

